Ethyl Cyanoacetate-13C2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

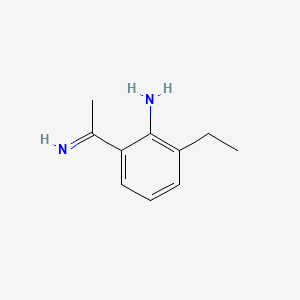

Ethyl Cyanoacetate-13C2 is a chemical compound with the formula C₃¹³C₂H₇NO₂ . It is also known as 2-Cyano-acetic Acid Ethyl Ester-13C2 or (Ethoxycarbonyl)acetonitrile-13C2 .

Synthesis Analysis

The synthesis of cyanoacetamides, which includes this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves the condensation of ethyl cyanoacetate with salicylaldehyde, which can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C₃¹³C₂H₇NO₂ . More detailed information about its 2D or 3D structure can be found in various chemical databases .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo cyanoacetylation of amines, which is a process used in the formation of biologically active compounds . It can also react with salicylaldehyde through a cascade process, including the Knoevenagel procedure followed by selective cyclization .Physical And Chemical Properties Analysis

This compound is a colorless liquid that is denser than water . It is slightly soluble in water . More detailed physical and chemical properties can be found in various chemical databases .作用机制

The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product. This process involves a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .

安全和危害

Ethyl Cyanoacetate-13C2 is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life . Proper handling and storage are necessary to avoid these hazards .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl Cyanoacetate-13C2 can be achieved through a Knoevenagel condensation reaction between ethyl cyanoacetate and 13C2-labeled benzaldehyde.", "Starting Materials": [ "Ethyl cyanoacetate", "13C2-labeled benzaldehyde" ], "Reaction": [ "Mix ethyl cyanoacetate and 13C2-labeled benzaldehyde in a 1:1 molar ratio in a reaction flask.", "Add a catalytic amount of piperidine to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Extract the product with diethyl ether.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous sodium sulfate.", "Filter the mixture and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a suitable eluent.", "Collect the desired product, Ethyl Cyanoacetate-13C2." ] } | |

CAS 编号 |

93664-96-1 |

分子式 |

C5H7NO2 |

分子量 |

115.101 |

IUPAC 名称 |

ethyl 2-(azanylidynemethyl)acetate |

InChI |

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,5+1 |

InChI 键 |

ZIUSEGSNTOUIPT-MQIHXRCWSA-N |

SMILES |

CCOC(=O)CC#N |

同义词 |

2-Cyano-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)acetonitrile-13C2; Cyanoacetic Αcid Εthyl Εster-13C2; Cyanoacetic Ester-13C2; Ethyl 2-Cyanoacetate-13C2; Ethyl Cyanacetate-13C2; Ethyl Cyanoacetate-13C2; Ethyl Cyanoethanoate-13C2; Ethyl α-Cyanoac |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)

![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)

![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)

![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)

![[2'-13C]uridine](/img/structure/B584034.png)

![[3'-13C]Uridine](/img/structure/B584035.png)

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)

![Uridine-[5',5'-D2]](/img/structure/B584041.png)